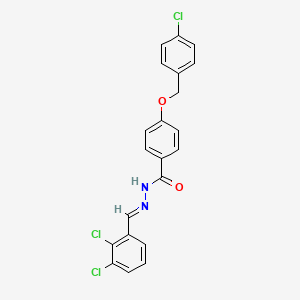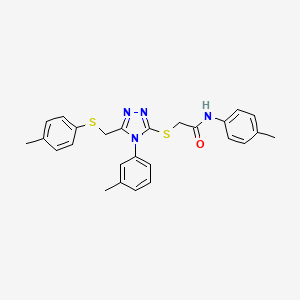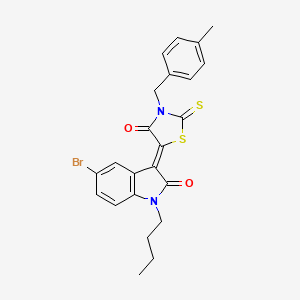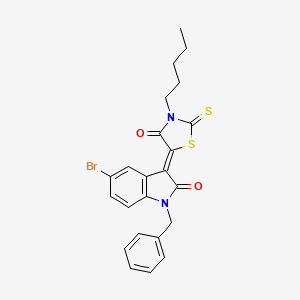
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazone gehört. Hydrazone zeichnen sich durch das Vorhandensein einer Hydrazin-Funktionsgruppe aus, die an eine Carbonylgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid umfasst in der Regel einen mehrstufigen Prozess. Eine gängige Methode beinhaltet die Kondensation eines Aldehyds mit einem Hydrazinderivat. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators unter kontrollierten Temperaturbedingungen durchgeführt. Beispielsweise kann die Reaktion von Phthalid, Hydrazinhydrat und einem Aldehyd in Ethanol unter milden Bedingungen Hydrazone liefern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von kontinuierlichen Fließreaktoren und fortschrittliche Reinigungsverfahren wie Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nucleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogene in Gegenwart eines Katalysators.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole liefern kann.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und antifungal Eigenschaften untersucht.
Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere für seine antimikrobielle Aktivität.
Wirkmechanismus
Der Wirkmechanismus von N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydrazin-Funktionsgruppe kann stabile Komplexe mit Metallionen bilden, die die Aktivität bestimmter Enzyme hemmen können. Diese Hemmung kann essentielle biologische Prozesse stören und zu antimikrobiellen Wirkungen führen.
Wirkmechanismus
The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-(2-(2-(Allyloxy)-5-brombenzyliden)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamid
- N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-N-(2,5-dichlorphenyl)-2-oxoacetamid
Einzigartigkeit
N-(2-(2-(2-(Allyloxy)benzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid ist aufgrund seiner spezifischen funktionellen Gruppen und potenziellen Anwendungen einzigartig. Seine Allyloxy- und Propoxy-Substituenten können im Vergleich zu anderen Hydrazone-Derivaten unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
767335-41-1 |
|---|---|
Molekularformel |
C22H25N3O4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H25N3O4/c1-3-13-28-19-11-9-17(10-12-19)22(27)23-16-21(26)25-24-15-18-7-5-6-8-20(18)29-14-4-2/h4-12,15H,2-3,13-14,16H2,1H3,(H,23,27)(H,25,26)/b24-15+ |
InChI-Schlüssel |
XNZUSMBEISUQBN-BUVRLJJBSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC=C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)

![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)




![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12019262.png)

![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
![4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12019276.png)
